N-(2,6-Dinitrophenyl)-2,4-dinitroaniline
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Overview
Description
N-(2,6-Dinitrophenyl)-2,4-dinitroaniline is a complex organic compound characterized by the presence of multiple nitro groups attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives. One common method includes the nitration of 2,6-dinitroaniline with nitric acid under controlled conditions to introduce additional nitro groups at specific positions . The reaction conditions often require careful temperature control and the use of concentrated acids to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dinitrophenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of diamines.
Substitution: Electrophilic substitution reactions can occur, where nitro groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2,6-Dinitrophenyl)-2,4-dinitroaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline involves its interaction with cellular components. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes and leading to increased metabolic rates . This mechanism is similar to that of other nitrophenyl compounds, which interfere with energy production pathways in cells .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares similar nitro groups and exhibits uncoupling properties.
2,6-Dinitrobenzaldehyde: Another nitro-substituted aromatic compound with distinct chemical properties.
Properties
CAS No. |
40411-76-5 |
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Molecular Formula |
C12H7N5O8 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)7-4-5-8(11(6-7)17(24)25)13-12-9(15(20)21)2-1-3-10(12)16(22)23/h1-6,13H |
InChI Key |
FQJQUPMBCPEBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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